molecular formula C37H70O5 B13433689 1-Palmitoyl-3-oleoyl-sn-glycerol

1-Palmitoyl-3-oleoyl-sn-glycerol

Cat. No.: B13433689
M. Wt: 594.9 g/mol
InChI Key: NBBXPULYBQASLG-QEJMHMKOSA-N
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Description

1-Palmitoyl-3-oleoyl-sn-glycerol (PO₃G) is a diacylglycerol (DAG) with a stereospecific (sn-) glycerol backbone. Its structure consists of a palmitoyl group (16:0) esterified at the sn-1 position and an oleoyl group (18:1Δ9Z) at the sn-3 position, leaving the sn-2 position unsubstituted (Figure 1)**. This asymmetric arrangement of saturated (palmitate) and unsaturated (oleate) acyl chains significantly influences its physicochemical properties, including melting behavior, phase transitions, and intermolecular packing . DAGs like PO₃G are critical in lipid metabolism, serving as signaling molecules and precursors for phospholipids .

Properties

Molecular Formula

C37H70O5

Molecular Weight

594.9 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1

InChI Key

NBBXPULYBQASLG-QEJMHMKOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-3-oleoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The process typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, which is advantageous for preserving the integrity of the product. The use of immobilized lipases in continuous flow reactors is a common approach to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-3-oleoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Palmitoyl-3-oleoyl-sn-glycerol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.

    Biology: Investigated for its role in cellular signaling pathways and metabolic processes.

    Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.

    Industry: Utilized in the production of bio-based surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 1-palmitoyl-3-oleoyl-sn-glycerol involves its role as a signaling molecule in various biological pathways. It acts as a secondary messenger in the activation of protein kinase C (PKC), which is involved in regulating cell growth, differentiation, and apoptosis. The compound interacts with membrane-bound receptors and enzymes, modulating their activity and influencing downstream signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: sn-1 vs. sn-2 vs. sn-3 Substitution

The positional placement of acyl chains on the glycerol backbone profoundly affects lipid behavior. Key comparisons include:

Compound Acyl Chain Positions Molecular Formula Key Properties
1-Palmitoyl-3-oleoyl-sn-glycerol sn-1: 16:0; sn-3: 18:1Δ9Z C₃₇H₇₀O₅ Polymorphism due to chain mismatch; lower thermal stability than symmetric DAGs .
1-Palmitoyl-2-oleoyl-sn-glycerol sn-1: 16:0; sn-2: 18:1Δ9Z C₃₇H₇₀O₅ Enhanced packing efficiency; higher melting point due to adjacent unsaturated chain .
1-Stearoyl-2-oleoyl-sn-glycerol sn-1: 18:0; sn-2: 18:1Δ9Z C₃₉H₇₄O₅ Exhibits 8 polymorphic phases (α, β₁–β₄, β', γ₁–γ₂) with transition temperatures 16–25°C .

Key Findings :

  • PO₃G’s sn-1/sn-3 asymmetry disrupts chain packing, leading to metastable phases (e.g., α-phase with hexagonal packing) and lower enthalpy values (ΔH ≈ 6–14 kcal/mol) compared to *sn-1/sn*-2 isomers .
  • Hydration stabilizes PO₃G’s bilayer structures (e.g., αw and βw phases), critical for membrane interaction studies .
Chain Length and Saturation Variants

Variations in acyl chain length or saturation alter phase behavior:

Compound Acyl Chains Phase Behavior
1,2-Dipalmitoyl-sn-glycerol sn-1/2: 16:0 Stable β' phase (Tm = 77.2°C; ΔH = 30.6 kcal/mol); no polymorphism .
1,3-Dioleoyl-2-palmitoyl-sn-glycerol sn-1/3: 18:1Δ9Z; sn-2:16:0 Forms molecular compounds with POP/PPO mixtures; Tm = 31.2°C for βC phase .

Key Findings :

  • Fully saturated DAGs (e.g., 1,2-dipalmitoyl) exhibit orthorhombic perpendicular packing with high thermal stability, while mixed-chain DAGs (e.g., PO₃G) favor triclinic parallel packing .
  • Triacylglycerols (TAGs) like 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol show even greater complexity due to three-chain interactions, often forming segregated domains in lipid deposits .
Functionalized Analogs

PO₃G derivatives with polar head groups or sugar moieties demonstrate distinct biological roles:

Compound Modification Functional Role
3-O-α-D-Galactopyranosyl-1-O-palmitoyl-sn-glycerol sn-3: galactose; sn-1:16:0 Antimicrobial activity; structural mimic in glycolipids .
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) sn-3: phosphocholine Major membrane lipid; stabilizes bilayer fluidity .

Key Findings :

  • Glycosylated DAGs (e.g., galactose-substituted PO₃G) exhibit enhanced aqueous solubility and interact with carbohydrate-binding proteins .
  • Phosphorylated derivatives like POPC are essential for membrane protein reconstitution due to their lamellar phase preference .

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